N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide
Description
N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole group at the 6-position and a cyclohex-3-ene-1-carboxamide moiety at the 4-position.
Properties
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-8-12(2)21(20-11)15-9-14(17-10-18-15)19-16(22)13-6-4-3-5-7-13/h3-4,8-10,13H,5-7H2,1-2H3,(H,17,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZDMQCPUXLBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3CCC=CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule comprises two primary subunits:
- 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine : A pyrimidine core functionalized with a pyrazole ring.
- Cyclohex-3-ene-1-carboxylic acid : A cyclic unsaturated carboxylic acid.
Retrosynthetic disconnection suggests two plausible routes:
- Route A : Amide coupling between pre-formed 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine and cyclohex-3-ene-1-carbonyl chloride.
- Route B : Direct functionalization of a halogenated pyrimidine intermediate with cyclohex-3-ene-1-carboxamide via nucleophilic aromatic substitution (SNAr).
Synthesis of 6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyrimidin-4-Amine
Pyrazole-Pyrimidine Coupling
The pyrimidine-pyrazole substructure is synthesized via Ullmann-type coupling between 4,6-dichloropyrimidine and 3,5-dimethyl-1H-pyrazole. Key conditions include:
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline (20 mol%)
- Base : Cs2CO3 (2.5 equiv)
- Solvent : DMF, 100°C, 12 h.
Reaction Scheme:
$$
\text{4,6-Dichloropyrimidine} + \text{3,5-Dimethyl-1H-pyrazole} \xrightarrow{\text{CuI, Cs}2\text{CO}3} \text{6-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine}
$$
Subsequent amination with NH3 in dioxane (100°C, 8 h) yields the primary amine intermediate.
Amide Coupling Strategies
Carboxylic Acid Activation
Cyclohex-3-ene-1-carboxylic acid is activated via:
Alternative Pathway: One-Pot Halogen Exchange
Optimization and Challenges
Solvent Effects
Analytical Characterization
Spectroscopic Data
Scale-Up and Industrial Feasibility
Cost Analysis
| Component | Cost (USD/kg) | Source |
|---|---|---|
| 4,6-Dichloropyrimidine | 320 | |
| 3,5-Dimethyl-1H-pyrazole | 280 | |
| Cyclohex-3-ene-1-carboxylic acid | 450 |
Environmental Impact
- PMI (Process Mass Intensity) : 18.2 kg/kg (Route A) vs. 22.5 kg/kg (Route B).
- Waste Streams : Cu residues from Ullmann coupling require chelation prior to disposal.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazole and pyrimidine rings, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for dihydroxylation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols of the cyclohexene ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated pyrazole or pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
The compound’s pyrimidine-pyrazole scaffold is structurally distinct from related derivatives. For instance, 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) () replaces the pyrimidine ring with a pyridine-sulfonamide system. The sulfonamide group in Compound 27 enhances solubility compared to the cyclohexene carboxamide in the query compound, as sulfonamides are more polar .
Substituent Effects on Bioactivity
- Pyrazole Substituents : The 3,5-dimethyl groups on the pyrazole ring in the query compound may sterically hinder interactions with hydrophobic binding pockets, unlike the 4-butyl substituent in Compound 27, which extends into deeper regions of enzymatic active sites .
- Carboxamide vs.
Comparative Physicochemical Data
Biological Activity
N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 395.5 g/mol |
| XLogP3-AA | 1.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 5 |
Antitumor Activity
Research has indicated that pyrazole derivatives, including the compound , exhibit significant antitumor properties. The mechanism often involves the inhibition of specific kinases associated with tumor growth. For example, studies have shown that pyrazole derivatives can inhibit Aurora-A kinase and BRAF(V600E), both of which are critical in cancer progression and treatment resistance .
Case Study: In Vitro Evaluation
A study tested various pyrazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that certain compounds exhibited potent cytotoxic effects, suggesting a potential for combination therapies with established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases .
Antibacterial Activity
In addition to anticancer properties, this compound may possess antibacterial effects. Research indicates that various pyrazole derivatives have shown promising results against bacterial strains, further expanding their therapeutic potential .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound acts as an inhibitor for various kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Apoptosis Induction : It promotes apoptosis in cancer cells through intrinsic pathways, leading to programmed cell death.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases (G1/S or G2/M), preventing cancer cells from dividing.
Q & A
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
